N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1-pyrrolidinyl)acetamide
説明
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1-pyrrolidinyl)acetamide, commonly known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was first discovered in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
作用機序
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the STING pathway. This pathway is involved in the immune response to viral infections and cancer. When DMXAA activates STING, it triggers the production of interferons and other immune cells that can recognize and destroy cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. For example, it can induce the production of cytokines, which are molecules that help to regulate the immune response. It can also increase the levels of reactive oxygen species (ROS), which can damage cancer cells. Additionally, DMXAA has been shown to increase blood flow to tumors, which can help to deliver other anti-cancer drugs to the site of the tumor.
実験室実験の利点と制限
DMXAA has a number of advantages and limitations for use in lab experiments. One advantage is that it has been shown to be effective against a wide range of solid tumors. Additionally, it has a relatively low toxicity profile, which makes it a promising candidate for further study. However, there are also some limitations to its use. For example, DMXAA has a short half-life, which means that it may not remain active in the body for very long. Additionally, it can be difficult to administer DMXAA in a way that ensures it reaches the tumor site.
将来の方向性
There are a number of future directions for research on DMXAA. One area of interest is in developing new formulations of the compound that can improve its stability and bioavailability. Additionally, researchers are interested in exploring the use of DMXAA in combination with other anti-cancer drugs to improve its efficacy. Finally, there is ongoing research into the mechanism of action of DMXAA, with the goal of identifying new targets for anti-cancer therapy.
科学的研究の応用
DMXAA has been studied extensively for its potential anti-cancer properties. In particular, it has been shown to have promising activity against solid tumors, including lung, colon, and breast cancers. DMXAA works by stimulating the immune system to attack cancer cells. It does this by activating a protein called STING (Stimulator of Interferon Genes), which triggers the production of immune cells that can recognize and destroy cancer cells.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-9(2)16-11(12-8)13-10(15)7-14-5-3-4-6-14/h3-7H2,1-2H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXPQSVTGWHARF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。